Boc-D-homophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

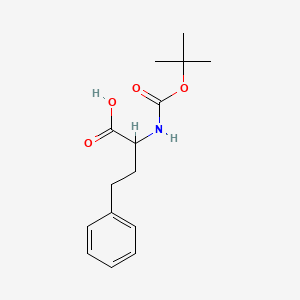

Boc-D-homophenylalanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-homophenylalanine typically involves the protection of the amino group of an amino acid with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-homophenylalanine can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can react with electrophiles.

Coupling: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with an amine to form an amide bond.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

Substitution: Various electrophiles, organic solvents.

Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, organic solvents.

Major Products Formed

Deprotection: The primary amine and carbon dioxide.

Substitution: Substituted Boc-protected amines.

Coupling: Peptides and other amide-containing compounds.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-homophenylalanine serves as a crucial building block in the synthesis of peptides. Its protected form allows for selective reactions during peptide chain elongation, which is essential for creating complex peptide sequences with specific functionalities. The Boc (tert-butyloxycarbonyl) group protects the amino group from undesired reactions, enabling precise control over the synthesis process.

Case Study: Synthesis of Therapeutic Peptides

In a study focused on developing peptide-based drugs, this compound was incorporated into various peptide sequences to enhance stability and bioavailability. The resulting peptides demonstrated improved therapeutic efficacy in targeting specific diseases, particularly in oncology and neurology .

Drug Development

The compound plays a significant role in pharmaceutical research, particularly in the design of novel drug candidates. Its unique structural properties allow for enhanced selectivity and efficacy of therapeutic agents targeting specific receptors.

Table 1: Examples of Drug Candidates Involving this compound

| Drug Candidate | Target Disease | Year | Application |

|---|---|---|---|

| Peginesatide | Anemia | 2012 | Treatment of anemia associated with chronic kidney disease |

| Lucinactant | Respiratory distress syndrome | 2012 | Prevention of respiratory distress syndrome |

| Etelcalcetide | Secondary hyperparathyroidism | 2016 | Treatment for hyperparathyroidism |

This table summarizes notable drug candidates developed using this compound, highlighting its importance in therapeutic applications .

Bioconjugation

This compound is employed in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or other therapeutic agents. This enhances drug delivery systems and improves the efficacy of treatments.

Case Study: Enhancing Drug Delivery

Research has shown that bioconjugates formed using this compound exhibited improved pharmacokinetic profiles. For instance, a study demonstrated that conjugating this compound with an anticancer drug increased its circulation time and reduced off-target effects, leading to better therapeutic outcomes .

Protein Engineering

In protein engineering, this compound is utilized to modify protein structures, allowing scientists to create proteins with enhanced stability and activity. This modification is crucial for developing proteins that can withstand harsh biological conditions or exhibit improved functional properties.

Table 2: Applications in Protein Engineering

| Application Area | Description |

|---|---|

| Enzyme Design | Creation of more efficient enzymes for industrial applications |

| Therapeutic Proteins | Development of proteins with enhanced stability for medical use |

The application of this compound in protein engineering has led to significant advancements in both industrial and therapeutic protein applications .

Research in Neuroscience

This compound is also relevant in neuroscience research, particularly in studies related to neurotransmitter activity. It aids researchers in understanding brain functions and exploring potential treatments for neurological disorders.

Case Study: Neurotransmitter Activity

A study investigating the role of unnatural amino acids, including this compound, found that these compounds could significantly influence neurotransmitter dynamics. This insight has implications for developing treatments for conditions such as depression and anxiety .

Wirkmechanismus

The mechanism of action of Boc-D-homophenylalanine primarily involves its role as a protected amino acid derivative. The Boc group provides stability to the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexylethanoic acid: Another Boc-protected amino acid derivative with a different side chain.

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

Boc-D-homophenylalanine is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODLPJUFHPVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.